Methyl 2,4,6-trinitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15012-38-1 |
|---|---|
Molecular Formula |
C8H5N3O8 |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
methyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C8H5N3O8/c1-19-8(12)7-5(10(15)16)2-4(9(13)14)3-6(7)11(17)18/h2-3H,1H3 |
InChI Key |
AWCIFPRMQDLFMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Methyl 2,4,6 Trinitrobenzoate
Established Synthetic Routes to Methyl 2,4,6-trinitrobenzoate
The synthesis of this compound can be achieved through several chemical pathways, primarily involving the esterification of its corresponding carboxylic acid.
Esterification of 2,4,6-Trinitrobenzoic Acid
The most direct method for the preparation of this compound is the esterification of 2,4,6-trinitrobenzoic acid. One established procedure involves the reaction of the silver salt of 2,4,6-trinitrobenzoic acid with methyl iodide. prepchem.com In this method, 2,4,6-trinitrobenzoic acid is first treated with ammonium (B1175870) hydroxide (B78521) and then with silver nitrate (B79036) to precipitate the silver salt. The dried silver salt is subsequently refluxed with methyl iodide. The excess methyl iodide is distilled off, and the desired product is extracted and recrystallized from alcohol, affording colorless crystals with a melting point of 157°C. prepchem.com This process can yield up to 80% of the theoretical product. prepchem.com
Another general approach to the esterification of nitrobenzoic acids involves heating the acid with an alcohol, such as glycerol, in the presence of a soluble acid catalyst. acsgcipr.org To drive the reaction to completion, an entraining liquid with a boiling point above 100°C is used to remove the water formed during the reaction via azeotropic distillation. acsgcipr.org
The precursor, 2,4,6-trinitrobenzoic acid, is typically prepared by the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT). rsc.org Various oxidizing agents can be employed for this transformation, including nitric acid in the presence of a chlorate (B79027) or dichromate. rsc.org A laboratory-scale preparation involves the oxidation of TNT suspended in concentrated sulfuric acid with sodium dichromate at a controlled temperature of 45–55°C. nih.gov
Alternative Chemical Synthesis Pathways
While the direct esterification of 2,4,6-trinitrobenzoic acid is the most common route, other synthetic strategies can be envisaged. For instance, the synthesis of related nitroaromatic esters, such as 2,4,6-trinitrophenyl 4-methylbenzoate, has been achieved through a two-step process. nih.gov This involves first converting the corresponding carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with a substituted phenol. nih.gov A similar approach could theoretically be adapted for the synthesis of this compound, by reacting 2,4,6-trinitrobenzoyl chloride with methanol (B129727).
Investigation of Chemical Reactivity and Reaction Mechanisms
The presence of three strongly electron-withdrawing nitro groups on the benzene (B151609) ring renders this compound highly susceptible to nucleophilic attack. This reactivity is primarily manifested in nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Nitroaromatic Esters
Nucleophilic aromatic substitution reactions are a cornerstone of the reactivity of electron-deficient aromatic compounds. libretexts.orglumenlearning.comlibretexts.org The mechanism generally proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The high reactivity of compounds like 2,4,6-trinitrochlorobenzene with nucleophiles, even under mild conditions, exemplifies the activating effect of multiple nitro groups. libretexts.org
While specific studies on this compound are not abundant, the reactivity of structurally similar nitroaromatic esters provides significant insight into its expected chemical behavior.
Kinetic investigations into the aminolysis of related compounds, such as methyl 2,4,6-trinitrophenyl carbonate and 2,4,6-trinitrophenyl acetate, reveal important mechanistic details. For instance, the reactions of these compounds with secondary alicyclic amines in aqueous solution show a linear relationship between the observed pseudo-first-order rate coefficients and the amine concentration, indicating a second-order process. researchgate.net The Brønsted-type plots for these reactions, which correlate the reaction rate with the basicity of the amine, are often linear, suggesting a concerted or stepwise mechanism. researchgate.netacs.org
In the case of the aminolysis of 2,4,6-trinitrophenyl thiolacetates with alicyclic secondary amines and pyridines, non-linear Brønsted plots are observed. uc.cl This curvature is indicative of a change in the rate-determining step of a stepwise mechanism involving a tetrahedral intermediate. uc.cl At low amine basicity, the formation of the intermediate is rate-limiting, while at high basicity, its breakdown to products becomes the slower step. uc.cl
The following table presents data from a study on the amidation of methyl benzoate (B1203000) with various amines, illustrating the influence of the amine's nucleophilicity and structure on the reaction outcome. While not a nitroaromatic ester, this provides a general reference for ester aminolysis.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylbenzamide | 95 |
| 2 | 4-Methylaniline | 4-Methyl-N-phenylbenzamide | 92 |
| 3 | 4-Methoxyaniline | 4-Methoxy-N-phenylbenzamide | 89 |
| 4 | 4-Chloroaniline | 4-Chloro-N-phenylbenzamide | 78 |
| 5 | Benzylamine | N-Benzylbenzamide | 98 |
| 6 | n-Octylamine | N-Octylbenzamide | 96 |
Data adapted from a study on the amidation of methyl benzoate. researchgate.net
The solvent plays a crucial role in the kinetics and mechanism of SNAr reactions. nih.gov Studies on the reactions of substituted anilines with other electron-deficient aromatic compounds in mixed solvent systems, such as methanol-DMSO, have shown that changes in solvent composition can dramatically affect the reaction rates. nih.govnih.gov This is often attributed to preferential solvation of the reactants and the transition state. nih.gov
For SNAr reactions, polar aprotic solvents are often the solvents of choice as they can effectively solvate the charged intermediate. acsgcipr.org However, reactions can also proceed in a range of other solvents, including alcohols and esters, particularly with highly reactive substrates. acsgcipr.org The choice of solvent can even influence the reaction mechanism. For example, in the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines, a change from a polar SNAr mechanism to a single electron transfer (SET) mechanism was observed with increasing basicity of the nucleophile in certain solvent mixtures. nih.govnih.gov The nature of the nucleophile and the solvent can drastically affect not only the reaction rate but also the mechanistic pathway. rsc.org
Formation and Characterization of Meisenheimer Adducts
The presence of three strongly electron-withdrawing nitro groups renders the aromatic ring of this compound highly electrophilic. This pronounced electron deficiency facilitates nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com The initial step of this mechanism involves the attack of a nucleophile on one of the ring carbons, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org
In this intermediate, the negative charge is effectively delocalized across the aromatic system and, more importantly, onto the oxygen atoms of the ortho and para nitro groups, which greatly stabilizes the complex. lumenlearning.comlibretexts.org The carbon atom at the site of nucleophilic attack temporarily changes its hybridization from sp² to sp³. lumenlearning.com In the case of this compound, attack can occur at the carbon bearing the methoxycarbonyl group or at an unsubstituted position. Stable Meisenheimer adducts can often be isolated and characterized, particularly when strong nucleophiles are used. libretexts.orgresearchgate.net
The general formation of a Meisenheimer complex from a substituted trinitrobenzene derivative is a well-established reaction. libretexts.org For this compound, the reaction with a nucleophile (Nu⁻) would proceed to form a stabilized anionic adduct.
Table 1: Potential Meisenheimer Adducts from this compound
| Nucleophile (Nu⁻) | Reagent Example | Adduct Structure |
|---|---|---|
| Methoxide (CH₃O⁻) | Sodium Methoxide | Formation of a methoxy (B1213986) adduct |
| Hydroxide (OH⁻) | Potassium Hydroxide | Formation of a hydroxy adduct |
| Amine (R₂NH) | Dimethylamine | Formation of a zwitterionic or deprotonated amine adduct |
Stereochemical Aspects of Substitution Pathways
The stereochemistry of the SNAr pathway involving this compound is defined by the geometry of the Meisenheimer intermediate. The reaction proceeds through the following steps:
Nucleophilic Attack: A nucleophile attacks the planar, sp²-hybridized aromatic ring. The carbon atom at the point of attack becomes sp³-hybridized and tetrahedral. lumenlearning.com
Elimination: The leaving group departs, and the carbon atom reverts to sp² hybridization, restoring the aromaticity of the ring.
Unlike an SN2 reaction at a saturated carbon center, this mechanism does not involve an inversion of stereochemistry because the reaction occurs at a planar sp² center. The process involves a change in hybridization from sp² to sp³ and back to sp², which is the defining stereochemical feature of the pathway. wikipedia.org
Reduction Pathways and Derived Products
The reduction of the three nitro groups on this compound can lead to a variety of products, depending on the reaction conditions and the reducing agent employed.
Catalytic Hydrogenation Processes and Intermediate Identification
Catalytic hydrogenation is an effective method for reducing the nitro groups of trinitroaromatic compounds. researchgate.net Studies on the closely related 2,4,6-trinitrobenzoic acid (TNBA) provide significant insight into this process. The hydrogenation of TNBA over palladium on carbon (Pd/C) catalysts has been shown to proceed through a series of intermediates. nih.gov
A detailed analysis of the reaction mixture during the aqueous-phase catalytic hydrogenation of TNBA identified several intermediate compounds. The reduction is not a simple, single-step conversion but a complex process involving partially reduced species. The complete hydrogenation of all three nitro groups ultimately yields 1,3,5-triaminobenzene. nih.gov Condensation of this final product can lead to the formation of other complex heterocyclic compounds. nih.gov
Table 2: Intermediates and Products in the Catalytic Hydrogenation of 2,4,6-Trinitrobenzoic Acid
| Compound Type | Specific Intermediates/Products Identified | Catalyst System |
|---|---|---|
| Starting Material | 2,4,6-Trinitrobenzoic Acid | Pd/C |
| Intermediates | Partially reduced aminonitro- and diaminonitro-benzoic acids | Pd/C |
| Final Product (Complete Reduction) | 1,3,5-Triaminobenzene | Pd/C |
Data extrapolated from studies on 2,4,6-trinitrobenzoic acid. nih.gov
Unusual Reduction Routes and Product Characterization
Under specific conditions, the catalytic hydrogenation of the sodium salt of 2,4,6-trinitrobenzoic acid can follow an unusual pathway. researchgate.net Research has established that instead of proceeding directly to the expected triamine, the reaction can yield cyclohexane-1,3,5-trione (B11759072) trioxime in high yields (approximately 70%). researchgate.net
This transformation is significant as it represents a deviation from the typical reduction of nitroaromatics to amines. The formation of the trioxime is believed to occur through the intermediacy of aromatic hydroxyamines. This selective process, conducted with a 5% Pd/Sibunit catalyst at 323 K and 0.5 MPa, is efficient enough to be considered a viable synthetic method for cyclohexane-1,3,5-trione trioxime. researchgate.net
Reductive Transformations with Specific Hydride Reagents
Specific hydride reagents exhibit chemoselectivity in the reduction of multifunctional molecules like this compound. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent primarily used for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com It does not typically reduce ester functional groups under standard conditions. masterorganicchemistry.com
Therefore, in the reaction of this compound with sodium borohydride, the ester group is expected to remain intact, while the nitro groups would be the primary sites of reduction. However, the reduction of nitro groups by NaBH₄ alone is often slow and may require catalysts or harsher conditions. researchgate.net In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to reduce both the nitro groups and the ester functionality. This difference in reactivity allows for selective transformations based on the choice of hydride reagent.
Table 3: Expected Reactivity with Hydride Reagents
| Reagent | Formula | Expected Reactivity with Ester Group | Expected Reactivity with Nitro Groups |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Unreactive under standard conditions masterorganicchemistry.com | Reduction possible, may require specific conditions researchgate.net |
Decomposition Reactions and Product Analysis
Highly nitrated aromatic compounds are often thermally unstable. Studies on the parent compound, 2,4,6-trinitrobenzoic acid, show that it decomposes upon heating. nih.gov The decomposition products include trinitrobenzene, formed via decarboxylation, and carbon dioxide. nih.gov During combustion or vigorous decomposition, toxic fumes of nitrogen oxides (NOx) are also emitted. nih.gov
It is anticipated that this compound would exhibit similar thermal instability. Upon heating, it would likely decompose to yield 1,3,5-trinitrobenzene (B165232) through the loss of the carbomethoxy group, along with the evolution of gaseous products.
Table 4: Anticipated Decomposition Products of this compound
| Condition | Major Organic Product | Gaseous Products |
|---|
Electrophilic and Radical Reactions (e.g., Perfluoroalkylation)
Due to the presence of three strongly electron-withdrawing nitro groups, the aromatic ring of this compound is highly electron-deficient. Consequently, it is generally unreactive toward electrophilic aromatic substitution reactions. libretexts.orgchemguide.co.uklibretexts.org The significant deactivating effect of the nitro groups renders further substitution by electrophiles exceedingly challenging under typical reaction conditions. libretexts.orgchemguide.co.uklibretexts.org
Conversely, the compound is highly susceptible to nucleophilic attack, and its reactions with various nucleophiles have been extensively studied. In the realm of radical reactions, the electron-deficient character of the aromatic ring makes it an effective acceptor of radical species. tue.nl A prominent example of this reactivity is its reaction with perfluoroalkyl radicals.
The perfluoroalkylation of this compound can be accomplished through several methods that generate perfluoroalkyl radicals (Rf•). For instance, reacting the compound with perfluoroalkyl iodides in the presence of a radical initiator, such as AIBN, or under photolytic conditions can result in the substitution of a nitro group with the perfluoroalkyl group. This type of transformation is classified as a vicarious nucleophilic substitution of hydrogen, wherein the perfluoroalkyl radical adds to the aromatic ring, followed by the elimination of a nitro group.
Spectroscopic Characterization and Elucidation of Molecular and Supramolecular Structures
Advanced Spectroscopic Techniques for Molecular Structure Determination
Advanced spectroscopic methods are indispensable for the unambiguous characterization of Methyl 2,4,6-trinitrobenzoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, enabling a comprehensive structural analysis.
NMR spectroscopy is a powerful tool for probing the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides a detailed map of the molecular skeleton.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the molecule's symmetry. The benzene (B151609) ring contains two protons at the C3 and C5 positions. Due to the symmetrical substitution pattern, these two protons are chemically equivalent and therefore resonate at the same frequency. This results in a single signal, appearing as a singlet in the spectrum. The three strongly electron-withdrawing nitro groups significantly deshield these aromatic protons, causing their signal to appear at a very low field.
The methyl group (-OCH₃) of the ester functionality is not coupled to any other protons, and thus, its signal also appears as a singlet. This signal is found in a region typical for methyl esters.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-3, H-5) | > 9.0 | Singlet | 2H |
| Methyl (-COOCH₃) | ~ 4.0 | Singlet | 3H |
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.
The ¹³C NMR spectrum provides information about all carbon atoms in the molecule. libretexts.org Due to the molecule's symmetry, the spectrum of this compound displays fewer signals than the total number of carbon atoms. The carbon atoms at the C2/C6 and C3/C5 positions are chemically equivalent, resulting in single resonances for each pair.
Substituent effects play a crucial role in determining the chemical shifts of the aromatic carbons. organicchemistrydata.orgrsc.org The three nitro groups (-NO₂) and the methyl carboxylate group (-COOCH₃) are electron-withdrawing, which generally causes a downfield shift (to a higher ppm value) for the carbons to which they are attached (ipso-carbons). libretexts.orgolemiss.edu Consequently, C1, C2, C4, and C6 are significantly deshielded. The carbonyl carbon of the ester group appears at a characteristic downfield position, typically in the 160-170 ppm range. oregonstate.edu The carbon of the methyl group (-OCH₃) resonates at a much higher field, consistent with sp³-hybridized carbons bonded to an oxygen atom. oregonstate.edu
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | 160 - 165 | Carbonyl carbon, significantly deshielded. |
| C-4 | 150 - 155 | Aromatic carbon attached to a nitro group. |
| C-2, C-6 | 148 - 152 | Equivalent aromatic carbons attached to nitro groups. |
| C-1 | 130 - 135 | Aromatic carbon attached to the ester group. |
| C-3, C-5 | 125 - 130 | Equivalent aromatic carbons bearing hydrogen atoms. |
| -OCH₃ | 53 - 56 | Methyl ester carbon. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound, illustrating substituent effects.
¹⁵N NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. researchgate.net For this compound, this technique is particularly informative for characterizing the three nitro groups. Due to molecular symmetry, the nitrogen nuclei of the nitro groups at the C2 and C6 positions are chemically equivalent, while the nitrogen of the C4 nitro group is in a unique environment.
Therefore, the ¹⁵N NMR spectrum is expected to show two distinct signals. The chemical shifts for nitro groups in nitroaromatic compounds typically appear in a well-defined region of the spectrum. researchgate.net Studies on the related compound 2,4,6-trinitrotoluene (B92697) (TNT) show ¹⁵N chemical shifts for the nitro groups at approximately 367 ppm and 361 ppm. nih.govplos.org Similar values are anticipated for this compound.
| Nitrogen Type | Predicted Chemical Shift (δ, ppm) | Notes |
| N (C2-NO₂, C6-NO₂) | ~ 365 | Signal for two equivalent nitro groups. |
| N (C4-NO₂) | ~ 360 | Signal for the unique nitro group at the para position. |
Table 3: Predicted ¹⁵N NMR Spectroscopic Data for the Nitro Groups of this compound.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides the molecular weight of the compound and offers insights into its fragmentation pattern, which helps to confirm the structure. The molecular formula is C₈H₅N₃O₈. nih.gov
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Characteristic fragmentation of nitroaromatic compounds often involves the loss of nitro groups (-NO₂) and other neutral fragments. For an ester, common fragmentation includes the loss of the alkoxy group (-OCH₃) or the entire ester group.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is highly effective for the analysis of volatile and semi-volatile compounds. GC-MS can be used to determine the purity of a this compound sample by separating it from any starting materials, byproducts, or decomposition products. amazonaws.com
In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the fragmentation pattern from the MS together provide a highly specific identification of this compound. nih.gov This method is widely applied for the trace analysis of nitroaromatic compounds in various matrices. researchgate.net
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a related compound, 2,4,6-trinitrophenyl 4-methylbenzoate, reveals several characteristic absorption bands that can be correlated to specific vibrational modes within the molecule.
The aromatic C-H stretching vibrations are observed as bands at 3112.86 cm⁻¹ and 3086.07 cm⁻¹. nih.govresearchgate.net The C-H stretching vibrations of the methyl group appear at 2962.07 cm⁻¹ and 2915.70 cm⁻¹. nih.govresearchgate.net A very strong and prominent band at 1754.68 cm⁻¹ is assigned to the C=O stretching vibration of the ester group. nih.govresearchgate.net The aromatic C=C stretching vibrations are found at 1609.43 cm⁻¹. nih.govresearchgate.net The characteristic asymmetric and symmetric stretching vibrations of the nitro (–NO₂) groups are observed at 1549.55 cm⁻¹ and 1341.69 cm⁻¹, respectively. nih.govresearchgate.net Finally, the stretching vibration of the C(=O)–O bond in the ester group is identified at 1224.07 cm⁻¹. nih.govresearchgate.net
These assignments are consistent with the known absorption ranges for these functional groups and provide a vibrational fingerprint of the molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C–H Stretch | 3112.86, 3086.07 | nih.govresearchgate.net |
| Methyl C–H Stretch | 2962.07, 2915.70 | nih.govresearchgate.net |
| Ester C=O Stretch | 1754.68 | nih.govresearchgate.net |
| Aromatic C=C Stretch | 1609.43 | nih.govresearchgate.net |
| Asymmetric –NO₂ Stretch | 1549.55 | nih.govresearchgate.net |
| Symmetric –NO₂ Stretch | 1341.69 | nih.govresearchgate.net |
| C(=O)–O Stretch | 1224.07 | nih.govresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For molecules with chromophores, such as the nitro-substituted benzene ring in this compound, these transitions typically occur in the 200-400 nm range. libretexts.orglibretexts.org
In a study of a similar nitroaromatic compound, 2,4,6-trinitrobenzene-1,3,5-triamine (TATB), an absorption band was observed between 300 and 450 nm, peaking at 355 nm. dtic.mil This absorption is attributed to n→π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital of the nitro groups. dtic.mil The presence of conjugated π systems and nitro groups, which act as chromophores, are responsible for the UV-Vis absorption characteristics of these compounds. libretexts.orgdtic.mil
| Transition Type | Absorption Maximum (λmax) | Reference |
|---|---|---|
| n→π* | 355 nm | dtic.mil |
X-ray Crystallography and Solid-State Structure Analysis
Single Crystal X-ray Diffraction (SXRD) Studies
Single crystal X-ray diffraction studies on a related compound, 2,4,6-trinitrophenyl 4-methylbenzoate, have provided valuable insights into its crystal structure. nih.govresearchgate.net Crystals suitable for X-ray analysis were grown from an acetonitrile (B52724) solution. nih.govresearchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net
The crystallographic data for 2,4,6-trinitrophenyl 4-methylbenzoate is summarized in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₉N₃O₈ | nih.gov |
| Formula Weight (g/mol) | 347.24 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 7.6126 (2) | nih.gov |
| b (Å) | 8.2124 (2) | nih.gov |
| c (Å) | 23.9893 (7) | nih.gov |
| β (°) | 94.448 (1) | nih.gov |
| Volume (ų) | 1495.24 (7) | nih.gov |
| Z | 4 | nih.gov |
| Temperature (K) | 295 | nih.gov |
| Final R indices [I > 2σ(I)] | R1 = 0.043, wR2 = 0.123 | nih.govresearchgate.net |
Molecular Conformation and Intramolecular Interactions
The molecular conformation of 2,4,6-trinitrophenyl 4-methylbenzoate reveals significant steric hindrance and electronic effects. The two benzene rings are not coplanar, exhibiting a dihedral angle of 69.02 (5)° between them. nih.govresearchgate.net The central ester group is rotated by 25.86 (9)° relative to the p-tolyl group. nih.govresearchgate.net
The nitro groups are also twisted out of the plane of the adjacent benzene ring. The dihedral angles formed by the nitro groups with the benzene ring are 30.57 (11)°, 14.75 (16)°, and 7.37 (17)° for the nitro groups at positions 2, 4, and 6, respectively. nih.gov This twisting is a common feature in polysubstituted nitroaromatic compounds and is attributed to steric repulsion between the bulky nitro groups and adjacent substituents.
Supramolecular Organization and Intermolecular Interactions
The supramolecular organization of 2,4,6-trinitrophenyl 4-methylbenzoate in the solid state is primarily governed by weak C-H···O intermolecular interactions. These interactions link the molecules into one-dimensional helical chains that extend along the nih.gov crystallographic direction. nih.govresearchgate.net
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal packing of 2,4,6-trinitrophenyl 4-methylbenzoate is characterized by the arrangement of the one-dimensional helical chains. A specific C-H···O hydrogen bond is identified where the C3 atom of the phenyl ring acts as a hydrogen bond donor to the carbonyl oxygen atom (O8) of an adjacent molecule. nih.gov This interaction plays a significant role in stabilizing the crystal structure.
The analysis of the crystal packing reveals a notable similarity in the spatial group, unit-cell parameters, and intermolecular interactions with its constitutional isomer, 2,4,6-trinitrophenyl 3-methylbenzoate (B1238549). nih.govresearchgate.net This level of similarity in the supramolecular aggregation of isomers is considered uncommon, as small changes in molecular structure typically lead to significant differences in crystal packing. nih.govresearchgate.net
Polymorphism and Crystallization Studies
The ability of a chemical compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals due to the different physical and chemical properties that polymorphs can exhibit. However, based on available scientific literature, there have been no reported studies on the polymorphism of this compound. Research has been conducted on the polymorphic behaviors of structurally related nitroaromatic compounds, but similar investigations for this compound have not been documented.
While information on its polymorphic nature is absent, a method for the crystallization of this compound has been described. The process involves the synthesis of the compound followed by a specific recrystallization procedure to obtain crystals.
Crystallization Method
A documented procedure for obtaining crystalline this compound involves a two-step process. prepchem.com Initially, 2,4,6-trinitrobenzoic acid is reacted with an ammonium (B1175870) hydroxide (B78521) solution, followed by the addition of an aqueous silver nitrate (B79036) solution to precipitate the silver salt of 2,4,6-trinitrobenzoic acid. prepchem.com This salt is then washed and dried. prepchem.com
The dried silver salt is subsequently refluxed with methyl iodide. prepchem.com After the reaction, the excess methyl iodide is removed by distillation. prepchem.com The resulting residue is extracted with boiling alcohol, and the solution is filtered. prepchem.com The filtrate is then concentrated and cooled, which leads to the precipitation of this compound. prepchem.com To achieve a purified crystalline form, the precipitate is recrystallized from alcohol. prepchem.com This process yields colorless crystals of this compound with a reported melting point of 157°C. prepchem.com
Table 1: Crystallization Data for this compound
| Parameter | Value | Reference |
| Starting Material | Silver salt of 2,4,6-trinitrobenzoic acid | prepchem.com |
| Reagent | Methyl iodide | prepchem.com |
| Crystallization Solvent | Alcohol | prepchem.com |
| Crystal Appearance | Colorless crystals | prepchem.com |
| Melting Point | 157°C | prepchem.com |
Computational and Theoretical Chemistry Studies of Methyl 2,4,6 Trinitrobenzoate
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of chemical compounds at the atomic and electronic levels. For a molecule like Methyl 2,4,6-trinitrobenzoate, these methods can provide invaluable insights into its properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is particularly effective for large molecules like this compound due to its balance of accuracy and computational cost.
A critical first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations using DFT would allow for the determination of bond lengths, bond angles, and dihedral angles of this compound. This process involves finding the minimum energy structure on the potential energy surface.
Conformational analysis would further explore the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds, such as the bond connecting the ester group to the benzene (B151609) ring. By calculating the relative energies of these different conformers, the most stable conformation can be identified. For instance, studies on related compounds like 2,4,6-trinitrophenyl 4-methylbenzoate have detailed the dihedral angles between the benzene rings and the orientation of the nitro groups. A similar analysis for this compound would be essential to understand its structural preferences.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For a nitroaromatic compound, the distribution of these orbitals would likely show significant localization on the nitro groups and the aromatic ring, which are the sites of electrophilic and nucleophilic character.
A hypothetical HOMO-LUMO analysis for this compound would provide valuable data on its electronic behavior.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.
For this compound, NBO analysis would quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis would reveal the stabilizing interactions between the nitro groups, the ester group, and the benzene ring, providing a deeper understanding of the molecule's electronic stability.
Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule.
This analysis for this compound would likely show significant positive charges on the nitrogen atoms of the nitro groups and the carbon atoms attached to them, while the oxygen atoms would carry significant negative charges. This charge distribution is a key factor in the electrostatic potential of the molecule and its interactions with other molecules.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Hypothetical Charge (a.u.) |
| C (aromatic, attached to NO2) | +0.25 |
| N (of NO2) | +0.60 |
| O (of NO2) | -0.45 |
| C (of C=O) | +0.55 |
| O (of C=O) | -0.50 |
| O (of O-CH3) | -0.40 |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.
Ab Initio Methods and Higher-Level Quantum Mechanical Calculations
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate results for certain properties.
For a molecule like this compound, higher-level ab initio calculations could be employed to benchmark the results obtained from DFT. These methods would be particularly useful for obtaining highly accurate energies and for studying excited states and other complex electronic phenomena that are not always well-described by standard DFT functionals. However, due to their computational cost, their application would likely be limited to specific properties of interest rather than a full conformational analysis.
Molecular Dynamics (MD) Simulations for Chemical Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not widely published, the methodologies applied to similar energetic materials, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), provide a framework for how such simulations would be conducted. researchgate.netuiowa.edunih.govdntb.gov.uaresearchgate.net
MD simulations for chemical processes involving nitroaromatic compounds often utilize reactive force fields (like ReaxFF) that can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions and decomposition pathways. researchgate.net These simulations can track the evolution of the system under various conditions of temperature and pressure, providing insights into decomposition kinetics and the formation of products. researchgate.netnih.gov For instance, in studies of TATB, MD simulations have been used to model chemical decomposition under isothermal and adiabatic conditions, revealing the main chemical reactions and their associated heat release. researchgate.net
The general approach for such a simulation would involve:
Force Field Development: A force field, which is a set of parameters describing the potential energy of the system, is developed or chosen. For reactive processes, a reactive force field is necessary. researchgate.net Quantum chemistry calculations are often used to parameterize and validate these force fields. uiowa.eduresearchgate.net
Simulation Setup: The molecule of interest is placed in a simulation box, often with periodic boundary conditions to simulate a bulk material. The system is then brought to the desired temperature and pressure.
Production Run: The simulation is run for a sufficient length of time to observe the chemical processes of interest. This could range from picoseconds to nanoseconds.
Analysis: The trajectory of the atoms is analyzed to understand reaction mechanisms, identify intermediate species, and calculate kinetic and thermodynamic properties. researchgate.net Unsupervised machine learning techniques can be applied to the MD trajectories to model the decomposition kinetics. researchgate.net
MD simulations can also be used to study the physical properties of the material under different conditions. For example, simulations on TATB have been used to determine its pressure- and temperature-dependent second-order isothermal elastic tensor, providing information on its mechanical response. uiowa.eduresearchgate.net
Mechanistic Insights from Computational Studies
Computational chemistry offers profound insights into the mechanisms of chemical reactions, including the identification of reaction pathways, the analysis of transition states, and the influence of the surrounding environment.
The prediction of reaction pathways and the characterization of transition states are central to understanding chemical reactivity. For compounds related to this compound, such as methyl 2,4,6-trinitrophenyl carbonate, kinetic studies of reactions with anilines and other nucleophiles provide experimental data that can be rationalized and further explored through computational methods. researchgate.netarkat-usa.org
Kinetic studies of the reaction of methyl 2,4,6-trinitrophenyl carbonate with anilines in aqueous solution have shown a linear Brønsted-type plot with a slope of 0.7, which is consistent with a concerted mechanism. researchgate.netarkat-usa.org In a concerted mechanism, the bond-forming and bond-breaking steps occur simultaneously. This is in contrast to a stepwise mechanism, which would involve the formation of a tetrahedral intermediate. The destabilization of the tetrahedral intermediate by the 2,4,6-trinitrophenoxide leaving group is suggested to favor the concerted pathway. researchgate.netarkat-usa.org
Computational studies can be employed to investigate these reaction pathways in detail. Density Functional Theory (DFT) is a common method for this purpose. The general procedure involves:
Locating Stationary Points: The geometries of the reactants, products, any intermediates, and transition states are optimized on the potential energy surface.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state to confirm that it connects the reactants and products on the potential energy surface.
For example, in the study of the reactions of nitrosobenzene (B162901) with formaldehyde, DFT calculations were used to explore both concerted and stepwise mechanisms, ultimately indicating that the stepwise mechanism is predominant in the gas phase. researchgate.net
The solvent can have a significant impact on reaction rates and mechanisms. nih.govnih.gov Computational models can account for solvent effects in two primary ways: implicit and explicit solvent models. nih.gov
Implicit Solvent Models: These models, such as the Conductor-like Polarizable Continuum Model (C-PCM), represent the solvent as a continuous medium with a given dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, in the study of the reactions of nitrosobenzene and 2-methyl-2-nitrosopropane (B1203614) with formaldehyde, the C-PCM model was used to study the reactions in acetonitrile (B52724) and water. The results indicated that the solvent reduces the activation energy, although the effect was small. researchgate.net
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the simulation box with the solute. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. nih.govnih.gov While more computationally expensive, this method can provide a more detailed and accurate picture of solvation. The use of machine learning potentials in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods is a promising strategy for making these calculations more tractable. nih.gov
Explicit solvent models have been shown to be important in accurately modeling some reactions. For example, in a Diels-Alder reaction studied in water, the explicit consideration of water molecules revealed the formation of a short-lived intermediate and highlighted the role of hydrogen bonding and hydrophobic effects. nih.gov
Theoretical kinetic studies aim to predict reaction rate constants from first principles. This is often done using Transition State Theory (TST), where the rate constant is calculated based on the properties of the reactants and the transition state.
Kinetic studies on the reactions of methyl 2,4,6-trinitrophenyl carbonate with anilines have been performed experimentally, yielding pseudo-first-order rate coefficients. researchgate.netarkat-usa.org The reactions were followed spectrophotometrically by monitoring the formation of the 2,4,6-trinitrophenoxide anion. arkat-usa.org The data from these experiments can be used to benchmark and validate theoretical calculations.
The following table presents kinetic data for the reaction of methyl 2,4,6-trinitrophenyl carbonate with various anilines in water at 25.0 °C and an ionic strength of 0.2 M (KCl). arkat-usa.org
| Aniline | pKa of anilinium ion | kN (M⁻¹s⁻¹) |
| 4-Methoxy-2-nitroaniline | 3.16 | 0.051 |
| 4-Chloro-2-nitroaniline | 1.90 | 0.012 |
| 2,4-Dinitroaniline | -4.43 | 0.000004 |
| 2-Chloro-4-nitroaniline | 1.20 | 0.004 |
| 4-Cyanoaniline | 1.74 | 0.008 |
| 2-Nitroaniline | -0.26 | 0.0006 |
| 4-Nitroaniline | 1.00 | 0.003 |
Table 1: Second-order rate constants (kN) for the reaction of methyl 2,4,6-trinitrophenyl carbonate with various anilines.
Theoretical calculations can complement such experimental data by providing a deeper understanding of the factors that control the reaction rates.
Prediction and Analysis of Solid-State Properties
Computational methods are increasingly used to predict and analyze the solid-state properties of molecular crystals, including their crystal structure.
Crystal structure prediction (CSP) is a computational technique that aims to find the most stable crystal packing of a molecule from its chemical diagram alone. This is a challenging problem due to the vast number of possible packing arrangements. Modern CSP methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.
The crystallographic data for these isomers are presented in the table below.
| Compound | 2,4,6-trinitrophenyl 3-methylbenzoate (B1238549) nih.gov | 2,4,6-trinitrophenyl 4-methylbenzoate researchgate.net |
| Formula | C₁₄H₉N₃O₈ | C₁₄H₉N₃O₈ |
| Molecular Weight | 347.24 | 347.24 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.4947 (1) | 7.4082 (2) |
| b (Å) | 8.4366 (2) | 8.2721 (2) |
| c (Å) | 23.8574 (6) | 24.3168 (6) |
| β (°) | 99.365 (1) | 98.74 (1) |
| Volume (ų) | 1488.39 (6) | 1471.84 (7) |
| Z | 4 | 4 |
Table 2: Crystallographic data for isomers of this compound.
In both isomers, the molecules are linked by weak C-H···O interactions, forming helical chains. researchgate.netnih.gov The dihedral angle between the two benzene rings is a key structural feature, being 87.48 (5)° for the 3-methyl isomer and 69.02 (5)° for the 4-methyl isomer. researchgate.netnih.gov The nitro groups are twisted out of the plane of the benzene ring to varying degrees. nih.gov
Theoretical studies on related compounds, such as 2,4,6-trinitro-1,3,5-triazine (TNTA), have demonstrated the use of DFT and other methods to predict stable crystal structures. mdpi.com In such studies, a systematic search is performed to identify low-energy crystal packings, which are then further analyzed for their properties. mdpi.com Hirshfeld surface analysis is a common tool used to visualize and quantify intermolecular interactions within the crystal. mdpi.com
Intermolecular Interaction Analysis: Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the electron densities of the spherical atoms of the molecule. The normalized contact distance (d_norm) is then mapped onto this surface, where red regions indicate contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions represent contacts at the van der Waals limit, and blue regions show contacts longer than the van der Waals radii.
Prediction of Unit Cell Parameters and Crystal Morphology
One of the primary methods for predicting crystal morphology is the Attachment Energy (AE) model. The AE is calculated as the energy released per molecule when a new layer is added to a specific crystal face. Faces with lower attachment energies are predicted to grow more slowly and will therefore be more prominent in the final crystal morphology. This model is often used in conjunction with molecular dynamics (MD) simulations, which can account for the influence of a solvent on the crystal growth by simulating the interactions between the solvent molecules and the different crystal faces. mdpi.commaterialsvirtuallab.org For example, in studies of other nitroaromatic compounds, MD simulations have been used to predict how different solvents can alter the crystal habit, which is in agreement with experimental observations. mdpi.com
For this compound, a computational study to predict its crystal morphology would first involve optimizing the molecular geometry, likely using a method like Density Functional Theory (DFT). Then, a search for possible crystal packing arrangements (polymorphs) would be conducted. For each predicted stable crystal structure, the attachment energies for various crystal faces would be calculated to predict the vacuum morphology. To understand the effect of a solvent, MD simulations would be performed to model the crystal-solvent interface and modify the attachment energies accordingly.
While predicted unit cell parameters for this compound are not available, the experimental crystallographic data for a closely related isomer, 2,4,6-trinitrophenyl 3-methylbenzoate, can provide a useful reference.
| Parameter | Value |
|---|---|
| Formula | C₁₄H₉N₃O₈ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4947 (1) |
| b (Å) | 8.4366 (2) |
| c (Å) | 23.8574 (6) |
| β (°) | 99.365 (1) |
| Volume (ų) | 1488.39 (6) |
| Z | 4 |
Application of Machine Learning in Chemical Research for Nitroaromatic Compounds
Machine learning (ML) has emerged as a powerful tool in chemical research, enabling the prediction of molecular properties and accelerating the discovery of new materials. mdpi.commaterialsvirtuallab.orgornl.gov In the field of nitroaromatic compounds, which includes many energetic materials, ML models are being developed to predict key properties such as density, detonation velocity, enthalpy of formation, and sensitivity to stimuli like impact. researchgate.net
The general workflow for applying ML to predict the properties of nitroaromatic compounds involves several key steps:
Data Preparation: A dataset of known nitroaromatic compounds with their experimentally determined or computationally calculated properties is compiled. mdpi.com
Feature Extraction: The chemical structures of the compounds are converted into numerical descriptors or "features" that the ML model can understand. These can range from simple elemental compositions and molecular weights to more complex quantum chemical descriptors or molecular fingerprints. mdpi.comchemrxiv.org
Model Construction and Training: An appropriate ML algorithm is selected, such as random forests, support vector machines, or neural networks. The model is then trained on the prepared dataset to learn the relationship between the molecular features and the target property. chemrxiv.org
Model Validation and Prediction: The trained model's predictive power is evaluated on a separate test set of compounds that were not used in the training process. Once validated, the model can be used to predict the properties of new, untested nitroaromatic compounds.
Recent research has demonstrated the successful application of ML in understanding and predicting the properties of nitroaromatic compounds. For example, one study used a variety of ML algorithms to predict the impact sensitivity of 53 nitroaromatic explosives based on features derived from their electronic structure. chemrxiv.orgresearchgate.net The most important features for predicting impact sensitivity were found to be the electron delocalization in the aromatic ring and the polarization of the nitro groups. chemrxiv.orgresearchgate.net
Another area where ML is being applied is in predicting the toxicological properties of nitroaromatic compounds. For instance, ML models have been developed to predict the mutagenic activity of these compounds based on their molecular structure and quantum chemistry descriptors. nih.govnih.gov These models can be valuable tools for assessing the environmental and health risks of new or untested nitroaromatic compounds. nih.gov
| Application | Target Property | Machine Learning Models Used | Key Findings | Reference |
|---|---|---|---|---|
| Energetic Materials Property Prediction | Impact Sensitivity (h₅₀) | Extra Trees, Random Forests, Gradient Boosting, AdaBoost | Electron delocalization in the ring and polarization of nitro groups are key predictors of sensitivity. | chemrxiv.orgresearchgate.net |
| Toxicology | Mutagenicity (Ames test) | Decision-tree based algorithms, Multilayer Perceptrons | Aqueous-phase electronic properties and electrophilicity descriptors are effective predictors of mutagenicity. | nih.govacs.org |
| Environmental Science | Biodegradation | Rule-based prediction algorithms, Machine learning models | Predicts candidate metabolites and plausible enzymatic reactions for the breakdown of nitroaromatic pollutants. | acs.org |
Thermal Decomposition Pathways and Reaction Mechanisms of Methyl 2,4,6 Trinitrobenzoate
Fundamental Decomposition Mechanisms of Nitroaromatic Esters
A significant decomposition pathway for nitroaromatic compounds containing adjacent reactive groups involves intramolecular cyclization. dtic.mil This process leads to the formation of stable heterocyclic structures, notably furazan (B8792606) or furoxan rings. This type of reaction is well-documented for polynitroaromatic compounds where a nitro group can react with an adjacent substituent, such as an amino group, often through a dehydration mechanism. researchgate.net For instance, the thermal decomposition of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is linked to the formation of furazans via reactions between neighboring amino and nitro groups. researchgate.net
In another example, the decomposition of o-nitrotoluene can proceed through an intramolecular rearrangement involving the methyl and nitro groups to form anthranil. dtic.mil The synthesis of benzofuroxans from the thermal decomposition of 1-azido-2-nitrobenzenes further illustrates the tendency for a nitro group and an adjacent functional group to cyclize. nih.gov For methyl 2,4,6-trinitrobenzoate, it is mechanistically plausible that an ortho-nitro group could interact with the methyl ester group, potentially leading to cyclization and the elimination of small molecules like methanol (B129727) or formaldehyde, although this specific pathway requires further experimental validation.
The homolytic fission of the carbon-nitro (C-NO₂) bond is a fundamental and widely studied initiation reaction in the decomposition of nitroaromatic explosives. dtic.milscispace.com This reaction produces an aromatic radical and a nitrogen dioxide (NO₂) radical.
C₆H₂(NO₂)₃COOCH₃ → •C₆H₂(NO₂)₂COOCH₃ + NO₂
However, for nitroaromatic compounds, this pathway is energetically more demanding than for other classes of nitro-based energetic materials. dtic.mil The C-NO₂ bond dissociation energy (BDE) in nitrobenzene (B124822) derivatives is significantly higher than that in nitramines, nitrate (B79036) esters, or nitroaliphatics, owing to the stabilizing effect of the aromatic ring. dtic.miltamu.edu While C-NO₂ homolysis is a dominant mechanism under high-temperature conditions, such as shock initiation, other decomposition channels with lower activation energies may compete with or precede it under slower thermal decomposition conditions. dtic.mildtic.mil A key observation supporting the existence of alternative pathways is that NO₂(g) is rarely detected as a major initial product during the bulk-state thermal decomposition of many substituted nitroaromatics. dtic.mil
| Compound Class | Bond | Typical BDE (kcal/mol) |
|---|---|---|
| Nitroaromatics | Aryl C–NO₂ | ~71 |
| Nitroaliphatics | Alkyl C–NO₂ | ~60 |
| Nitramines | R₂N–NO₂ | ~50 |
| Nitrate Esters | RO–NO₂ | ~40 |
Direct cleavage of the aromatic ring is generally considered a high-energy process and is not typically a primary initiation step in the thermal decomposition of nitroaromatics. osti.gov The inherent stability of the benzene (B151609) ring makes it resistant to degradation. nih.gov Theoretical studies on the decomposition of aromatic radicals, such as naphthalenyl, show that the C-C bond scission required for ring opening has high activation barriers (e.g., >50 kcal/mol). osti.gov Therefore, ring cleavage is more likely to occur as a secondary degradation pathway at higher temperatures, following the initial formation of highly reactive radical species from other primary reactions like C-NO₂ homolysis. These subsequent reactions contribute to the formation of final gaseous products like CO, CO₂, and N₂.
The study of reaction kinetics provides crucial data on the rates and energetic barriers of decomposition. The thermal decomposition kinetics of this compound have been investigated using techniques such as T-Jump/Fourier-transform infrared (FTIR) spectroscopy at elevated temperatures and pressures. dtic.mil Kinetic analyses of related nitroaromatic compounds, such as the isomers of nitrotoluene, have been performed using various calorimetric methods to determine Arrhenius parameters (Activation Energy, Eₐ, and Pre-exponential Factor, A). tamu.edu These studies reveal that the decomposition process often follows complex kinetics that cannot be described by a single-step reaction. For example, the decomposition of o-nitrotoluene is found to be autocatalytic, with an induction phase that follows zero-order kinetics. tamu.edu
| Compound | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (log₁₀(A / s⁻¹)) | Reaction Order |
|---|---|---|---|
| o-Nitrotoluene | 170–174 | 11.6–11.7 | Zero |
A critical feature of the thermal decomposition of many nitroaromatic explosives is the role of autocatalysis, where the products formed during the reaction accelerate the rate of further decomposition. dtic.miltamu.edu For decomposition events lasting longer than a fraction of a second, the reaction rate is often controlled more by catalysis from the decomposition products than by the initial unimolecular steps. dtic.mil
The decomposition can exhibit distinct phases: an initial induction period with a slow reaction rate, followed by an acceleratory phase where the rate rapidly increases, and finally a decay phase as the reactant is consumed. tamu.edu This behavior is characteristic of an autocatalytic process. The presence of impurities, including other nitro-containing compounds or residual materials from synthesis, can also significantly reduce thermal stability by initiating or participating in this catalytic cycle. tamu.eduacs.org The specific products responsible for catalysis can vary but often include reactive radical species and acidic gases that can attack the parent molecule, opening up lower-energy reaction pathways.
Gas Phase Decomposition Products and Their Characterization
The gas phase products evolved during the thermal decomposition of this compound are expected to be a complex mixture resulting from the fragmentation of the parent molecule. Based on the decomposition of its parent acid, 2,4,6-trinitrobenzoic acid (TNBA), and other similar nitroaromatic compounds, the primary decomposition is likely to involve decarboxylation. nih.govwikipedia.org For this compound, this would involve the cleavage of the ester group.
Key anticipated gas phase products include:
Carbon Dioxide (CO₂): Arising from the decomposition of the carboxylate group. nih.gov
Nitrogen Oxides (NO₂, NO): Resulting from the homolytic cleavage of the C-NO₂ bonds, a common initial step in the decomposition of many nitroaromatic explosives. dtic.milnih.gov
1,3,5-Trinitrobenzene (B165232) (TNB): Formed via the loss of the methyl carboxylate group. The parent acid, TNBA, is known to sublime with decomposition, yielding CO₂ and TNB. nih.govwikipedia.org
Formaldehyde (CH₂O) and Methanol (CH₃OH): These could be formed from reactions involving the methyl group of the ester.
Small Gaseous Molecules: Further decomposition of the aromatic ring and intermediate species would likely produce a range of smaller molecules such as carbon monoxide (CO), water (H₂O), and nitrogen gas (N₂).
The characterization of these gaseous products would typically be achieved using techniques like mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR), often coupled with thermogravimetric analysis (TG-MS, TG-FTIR).
Experimental and Computational Approaches to Decomposition Analysis
To fully elucidate the thermal decomposition profile of this compound, a combination of experimental and computational methods would be employed.
Thermogravimetric Analysis (TGA) for Decomposition Profile Elucidation
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show one or more distinct mass loss steps, corresponding to the different stages of decomposition.
A hypothetical TGA profile might exhibit:
An initial mass loss corresponding to the cleavage and volatilization of the methyl ester group.
Subsequent or overlapping mass loss stages associated with the decomposition of the nitro groups and the fragmentation of the aromatic ring.
The analysis of 2,4,6-trinitroresorcinol, a related compound, has shown multiple thermal decomposition points in TGA/DTA studies, suggesting a multi-step decomposition process is also likely for this compound. jmst.inforesearchgate.net
Table 1: Hypothetical TGA Data for this compound Decomposition
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |
| 1 | 200 - 250 | ~23% | •COOCH₃ |
| 2 | 250 - 350 | ~53% | 3 x •NO₂ |
| 3 | > 350 | Remainder | Ring Fragmentation Products |
Note: This table is illustrative and based on the molecular weight of this compound and general decomposition patterns of nitroaromatics.
Differential Scanning Calorimetry (DSC) for Thermal Event Characterization
Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For an energetic material like this compound, DSC is crucial for identifying melting points and exothermic decomposition events.
A typical DSC curve for this compound would likely show:
An endothermic peak corresponding to its melting point. The melting point of the parent 2,4,6-trinitrobenzoic acid is around 228.7 °C, with decomposition. nih.gov The methyl ester would have a different melting point.
One or more strong exothermic peaks at higher temperatures, indicating the energy released during decomposition. The onset temperature of this exotherm is a key indicator of thermal stability.
Studies on dinitrobenzoic acids have utilized DSC to determine their enthalpies of fusion and to characterize their thermal behavior. nist.gov
Table 2: Expected Thermal Events in DSC Analysis of this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Type |
| Melting | ~150 - 160 | ~157 | Endothermic |
| Decomposition | > 200 | > 220 | Exothermic |
Note: These values are hypothetical and for illustrative purposes.
Coupled Analytical Techniques for Evolved Gas Analysis (e.g., TG-MS, TG-FTIR)
To identify the gaseous products of decomposition, TGA is often coupled with Mass Spectrometry (TG-MS) or Fourier-Transform Infrared Spectroscopy (TG-FTIR).
TG-MS: As the sample is heated in the TGA, the evolved gases are directly introduced into a mass spectrometer. This allows for the identification of the decomposition products based on their mass-to-charge ratio as a function of temperature. This technique would be invaluable for confirming the release of CO₂, NO₂, and other fragments from this compound.
TG-FTIR: In this setup, the evolved gases from the TGA are passed through an infrared gas cell. The FTIR spectrometer records the infrared spectra of the gases, allowing for the identification of functional groups and specific molecules (e.g., CO, CO₂, H₂O, NO₂) based on their characteristic absorption bands. Studies on 2,4-dinitroanisole (B92663) have successfully used TG-FTIR-MS to propose detailed decomposition pathways. nih.gov
Computational Modeling of Thermal Decomposition Pathways and Barriers
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermal decomposition mechanisms of molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to:
Calculate Bond Dissociation Energies (BDEs): To identify the weakest bonds in the molecule, which are likely to break first upon heating. For many nitroaromatics, the C-NO₂ bond is the weakest. dtic.mil
Model Reaction Pathways: To map out the potential energy surface for various decomposition reactions, such as C-NO₂ homolysis, nitro-nitrite isomerization, and reactions involving the ester group.
Determine Activation Energy Barriers: To predict the feasibility and kinetics of different decomposition pathways. A lower activation barrier indicates a more favorable reaction pathway.
Conclusion and Future Research Directions in Methyl 2,4,6 Trinitrobenzoate Studies
Summary of Key Findings and Unresolved Questions
Research on Methyl 2,4,6-trinitrobenzoate and closely related compounds has established a foundational understanding of its synthesis and basic chemical properties.
Key Findings:
Synthesis: The preparation of this compound has been documented, involving the reaction of the silver salt of 2,4,6-trinitrobenzoic acid with methyl iodide. prepchem.com This method yields colorless crystals with a melting point of 157°C. prepchem.com An analogous compound, 2,4,6-trinitrophenyl 4-methylbenzoate, has been synthesized through a two-step reaction involving the conversion of 4-methylbenzoic acid to its acid chloride, followed by reaction with picric acid. researchgate.net
Structural Characteristics: X-ray diffraction studies on the related compound 2,4,6-trinitrophenyl 4-methylbenzoate reveal a monoclinic crystal system. researchgate.net The analysis of this isomer highlights specific bond lengths and a dihedral angle between the benzene (B151609) rings, providing a model for the likely structural characteristics of this compound. researchgate.net
Spectroscopic Data: Infrared spectroscopy of 2,4,6-trinitrophenyl 4-methylbenzoate shows characteristic peaks for aromatic C-H, methyl C-H, ester C=O, C=C, and NO2 functional groups. researchgate.net It is expected that this compound would exhibit a similar IR spectrum, confirming its functional group composition.
Unresolved Questions:
Despite these findings, several questions regarding this compound remain unanswered, presenting opportunities for further investigation.
Detailed Energetic Properties: While its structure suggests energetic potential, comprehensive data on its detonation velocity, pressure, and sensitivity to stimuli like impact and friction are not readily available in the public domain.
Thermal Decomposition Mechanism: The precise pathway and kinetics of the thermal decomposition of this compound have not been extensively studied. Understanding how the molecule breaks down under thermal stress is crucial for assessing its stability and potential applications. Research on related compounds like TNT suggests that the decomposition of nitroaromatics can be complex, involving multiple competing pathways. researchgate.net
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound has not been explored. Polymorphism can significantly influence the physical and energetic properties of a material.
Comparative Analysis with Isomers: A detailed comparative study of the properties of this compound with its isomers, such as methyl 2,4,5-trinitrobenzoate or methyl 3,4,5-trinitrobenzoate, could provide valuable structure-property relationship insights.
| Research Area | Key Findings | Unresolved Questions |
| Synthesis | Established method via silver salt of 2,4,6-trinitrobenzoic acid and methyl iodide. prepchem.com | Exploration of alternative, more efficient synthetic routes. |
| Structure | Inferred from the detailed crystallographic study of the related 2,4,6-trinitrophenyl 4-methylbenzoate. researchgate.net | Direct crystallographic analysis of this compound. |
| Properties | Basic physical properties like melting point are known. prepchem.com | Comprehensive energetic properties (detonation velocity, etc.) and thermal stability data. |
| Decomposition | General understanding based on the decomposition of other nitroaromatics. researchgate.net | Detailed mechanistic pathways and kinetic parameters of thermal decomposition. |
Emerging Research Avenues and Methodological Advancements
Future research on this compound can benefit from both new research directions and the application of advanced analytical and computational techniques.
Emerging Research Avenues:
Synthesis of Derivatives: The synthesis of novel derivatives of this compound by modifying the methyl ester group or the aromatic ring could lead to the development of new energetic materials with tailored properties.
Co-crystallization: Investigating the co-crystallization of this compound with other energetic or insensitive compounds could result in energetic co-crystals with enhanced performance or reduced sensitivity.
Investigation of Isomeric Effects: A systematic study of the influence of the nitro group positions on the benzene ring on the stability and energetic properties of methyl trinitrobenzoate isomers would provide fundamental insights for the design of new energetic molecules. The study on 2,4,6-trinitrophenyl 3-methylbenzoate (B1238549) and its isomer highlights the importance of such comparative studies. researchgate.net
Environmental Fate and Biotransformation: As with many nitroaromatic compounds, understanding the potential environmental persistence and microbial transformation of this compound is an important area of research. Studies on other nitroaromatics have shown that gut microbiota can play a role in their metabolism. acs.org
Methodological Advancements:
Advanced Spectroscopic Techniques: The use of techniques such as terahertz time-domain spectroscopy (THz-TDS) and solid-state nuclear magnetic resonance (ssNMR) could provide deeper insights into the crystal structure and intermolecular interactions of this compound.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and energetic properties of this compound and its potential isomers and derivatives. researchgate.net These theoretical calculations can guide synthetic efforts and provide a deeper understanding of structure-property relationships.
High-Throughput Screening: The application of high-throughput synthesis and characterization techniques could accelerate the discovery of new energetic materials based on the this compound scaffold.
Advanced Thermal Analysis: Techniques like Temperature-Jump/Time-of-Flight Mass Spectrometry (T-Jump/TOFMS) can provide detailed information about the initial decomposition pathways and the gaseous products formed during the rapid thermal decomposition of energetic materials.
| Advancement | Application to this compound Research |
| Advanced Spectroscopy | Elucidation of crystal structure, intermolecular forces, and polymorphic forms. |
| Computational Chemistry | Prediction of energetic properties, reaction mechanisms, and spectral data to guide experimental work. researchgate.net |
| High-Throughput Methods | Rapid synthesis and screening of derivatives to identify compounds with desired properties. |
| Advanced Thermal Analysis | Detailed investigation of thermal decomposition kinetics and mechanisms under various conditions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2,4,6-trinitrobenzoate, and what factors influence reaction efficiency?
- This compound is typically synthesized by nitration of methyl benzoate derivatives. A method analogous to ethyl 2,4,6-trinitrobenzoate synthesis involves reacting substituted benzoic acids with ethyl mercuric hydroxide in alcohol, followed by nitration under controlled conditions . Key parameters include temperature control (e.g., avoiding exothermic decomposition) and stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄). Side reactions, such as over-nitration or ester hydrolysis, can reduce yields, requiring careful monitoring of reaction time and acid strength.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the ester and nitro group positions. The electron-withdrawing nitro groups deshield aromatic protons, producing distinct splitting patterns .
- IR Spectroscopy : Strong absorbance near 1530 cm⁻¹ and 1350 cm⁻¹ confirms symmetric and asymmetric NO₂ stretching .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion (e.g., [M+H]⁺ at m/z 286) and fragmentation patterns (e.g., loss of NO₂ groups).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment, leveraging the compound’s strong chromophore .
Q. What safety protocols are critical when handling this compound?
- As a trinitroaromatic compound, it is highly sensitive to shock, heat, and friction. Lab practices include:
- Using blast shields and remote handling tools during synthesis.
- Storing in small quantities at low temperatures (<4°C) away from reducing agents.
- Referencing GHS guidelines for nitro compounds (e.g., explosive hazard class 1.1D) .
Advanced Research Questions
Q. How do steric and electronic effects of nitro groups influence this compound’s reactivity in nucleophilic aromatic substitution?
- The three nitro groups create a highly electron-deficient aromatic ring, activating it toward nucleophilic attack. However, steric hindrance from the nitro substituents and methyl ester limits reactivity. Kinetic studies in polar aprotic solvents (e.g., DMSO) show that reactions with amines proceed via a Meisenheimer complex intermediate, with rate constants influenced by solvent dielectric constant and nucleophile strength .
Q. What methodologies are used to study this compound’s crystal engineering potential via addition compounds?
- The compound forms charge-transfer complexes with electron-rich aromatics (e.g., naphthalene, phenanthrene) due to its electron-deficient π-system. Co-crystallization experiments at varying temperatures (e.g., 25–165°C) in toluene or benzene yield distinct crystal phases, analyzed via X-ray diffraction. Phase diagrams reveal congruent melting points and thermal stability thresholds .
Q. How can conflicting data on thermal stability be resolved?
- Discrepancies in decomposition temperatures (e.g., 164°C vs. 192°C) may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) under inert gas (N₂) and variable heating rates (1–10°C/min) can identify phase transitions. Thermogravimetric Analysis (TGA) coupled with mass spectrometry detects volatile byproducts (e.g., NO₂, CO₂) to clarify decomposition pathways .
Q. What computational approaches predict this compound’s detonation properties?
- Density Functional Theory (DFT) calculates key parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
